molecular formula C22H20N6O2 B357704 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900885-84-9

3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B357704
CAS No.: 900885-84-9
M. Wt: 400.4g/mol
InChI Key: MXUHXDNFUWKKJZ-UHFFFAOYSA-N
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Description

Structural Classification of Fused Bicyclic and Tricyclic Heterocycles

The classification of fused heterocyclic systems follows established principles based on ring size, heteroatom identity, and fusion patterns. Heterocyclic compounds are fundamentally defined as cyclic compounds containing atoms of at least two different elements as ring members, with nitrogen, oxygen, and sulfur representing the most common heteroatoms. The structural diversity of these systems enables classification into multiple categories, with tricyclic fused heterocycles representing the most complex arrangements commonly encountered in pharmaceutical research.

Bicyclic heterocycles form the foundational building blocks for more complex tricyclic systems through additional ring fusion processes. The progression from monocyclic to bicyclic to tricyclic arrangements follows predictable patterns based on ortho-fusion principles, where adjacent rings share exactly two atoms and one bond. In the context of pyrazolo-triazolopyrimidine systems, this progression typically begins with a pyrazole or pyrimidine core, followed by sequential addition of complementary heterocyclic rings through strategic synthetic transformations.

The specific structural classification of pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine systems places these compounds within the category of nitrogen-rich tricyclic heterocycles. The designation [4,3-e] indicates the specific fusion pattern between the pyrazole and triazole components, while [4,3-c] describes the connection between the triazole and pyrimidine rings. This systematic nomenclature provides precise identification of the molecular architecture and enables unambiguous communication regarding structural relationships.

The electronic structure of these tricyclic systems exhibits aromatic character throughout the fused ring network, contributing to molecular stability and planarity. This extended conjugation system creates unique opportunities for intermolecular interactions with biological targets, particularly through π-π stacking interactions and hydrogen bonding networks. The rigid molecular framework constrains conformational flexibility, often enhancing binding selectivity for specific protein targets compared to more flexible molecular architectures.

Table 1: Structural Classification of Related Heterocyclic Systems

Ring System Classification Heteroatoms Fusion Pattern Reference Example
Pyrazole Monocyclic 2 Nitrogen - Basic building block
Pyrimidine Monocyclic 2 Nitrogen - Basic building block
Pyrazolo[3,4-d]pyrimidine Bicyclic 4 Nitrogen [3,4-d] Adenine isostere
Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine Tricyclic 6 Nitrogen [4,3-e][4,3-c] Target compound class

Significance of Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its exceptional versatility in targeting diverse biological pathways. These molecular frameworks serve as effective mimetics of naturally occurring purines, particularly adenine, enabling them to interact productively with adenosine receptors and related purinergic signaling systems. The structural similarity to endogenous nucleotides facilitates binding to protein active sites while the synthetic modifications enable selectivity modulation and pharmacokinetic optimization.

Research investigations have demonstrated that compounds containing this tricyclic core exhibit potent antagonist activity against multiple adenosine receptor subtypes, including A1, A2A, A2B, and A3 receptors. The ability to achieve subtype selectivity through strategic substituent modifications makes this scaffold particularly valuable for developing targeted therapeutics with reduced off-target effects. The high affinity binding observed for these compounds, often in the nanomolar range, reflects the optimal geometric and electronic complementarity between the heterocyclic framework and receptor binding sites.

The medicinal chemistry significance extends beyond adenosine receptor modulation to encompass additional therapeutic targets. Studies have identified pyrazolo-triazolopyrimidine derivatives with activity against protein kinases, including cyclin-dependent kinases and epidermal growth factor receptor kinase. This multi-target capability enhances the therapeutic potential of this scaffold class and provides opportunities for developing compounds with novel mechanisms of action.

The synthetic accessibility of the pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine framework represents another crucial factor contributing to its medicinal chemistry significance. Established synthetic methodologies enable efficient preparation of diverse analogs through modifications at multiple positions around the tricyclic core. The availability of reliable synthetic routes facilitates structure-activity relationship studies and enables rapid optimization of lead compounds during drug development processes.

Table 2: Pharmacological Targets of Pyrazolo-Triazolopyrimidine Derivatives

Target Class Specific Targets Activity Type Affinity Range Reference
Adenosine Receptors A2A, A3 Antagonist 2.4-30 nM
Protein Kinases CDK2, EGFR Inhibitor 5.8-5.9 μM
Purine Metabolism Xanthine Oxidase Inhibitor Variable
Cell Cycle Control Cyclin-Dependent Kinases Inhibitor Nanomolar

Historical Development of Triazolopyrimidine Derivatives in Pharmacological Research

The historical development of triazolopyrimidine derivatives in pharmacological research represents a fascinating evolution from early heterocyclic chemistry investigations to sophisticated modern drug design applications. The initial recognition of triazole and pyrimidine ring systems as pharmacologically relevant scaffolds emerged during the mid-20th century, driven by observations of their presence in natural products and early synthetic medicinal compounds. The systematic exploration of fused heterocyclic systems began gaining momentum during the 1950s and 1960s as researchers recognized the potential for creating novel therapeutic agents through strategic ring fusion approaches.

The first significant breakthrough in triazolopyrimidine pharmacology occurred with the discovery of tricyclic antidepressants and antipsychotics in the 1940s and 1950s. Promethazine and other first-generation antihistamines with tricyclic structures were discovered in the 1940s, followed by chlorpromazine in the early 1950s, which was found to have neuroleptic properties. These early discoveries established the therapeutic potential of tricyclic heterocyclic systems and provided the foundation for subsequent investigations into more specialized scaffolds like pyrazolo-triazolopyrimidines.

The development of specific pyrazolo-triazolopyrimidine derivatives gained significant momentum during the 1990s with advances in purine biochemistry and adenosine receptor research. The recognition that pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives could serve as potent adenosine receptor antagonists marked a pivotal moment in the field. Early studies demonstrated that these compounds exhibited remarkable selectivity for specific adenosine receptor subtypes, particularly the A2A and A3 receptors, opening new avenues for therapeutic intervention.

The evolution of synthetic methodologies parallel to pharmacological discoveries enabled increasingly sophisticated approaches to scaffold modification and optimization. The development of reliable synthetic routes for preparing pyrazolo-triazolopyrimidine cores during the 1990s and 2000s facilitated extensive structure-activity relationship studies. These investigations revealed the critical importance of substituent positioning and electronic properties in determining biological activity, leading to the systematic design principles applied in contemporary drug development efforts.

Modern research in the 21st century has witnessed an explosion in the diversity of pyrazolo-triazolopyrimidine applications, extending far beyond the original adenosine receptor focus. Contemporary investigations have identified promising anticancer activities through protein kinase inhibition, particularly targeting epidermal growth factor receptor and cyclin-dependent kinases. The recognition of these compounds as privileged scaffolds for multi-target drug design has emerged as a dominant theme in recent pharmacological research.

Table 3: Historical Timeline of Triazolopyrimidine Development

Time Period Key Developments Therapeutic Focus Notable Compounds
1940s-1950s Early tricyclic discovery Antihistamines, antipsychotics Promethazine, chlorpromazine
1960s-1980s Synthetic methodology development Expanded tricyclic applications Various antidepressants
1990s Adenosine receptor targeting Purinergic signaling Early pyrazolo-triazolopyrimidines
2000s-2010s Structure-activity optimization Receptor selectivity Selective A2A/A3 antagonists
2010s-Present Multi-target applications Cancer, neurodegeneration Kinase inhibitors, combination therapies

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-7-14(2)9-16(8-13)28-21-17(11-24-28)22-26-25-20(27(22)12-23-21)15-5-6-18(29-3)19(10-15)30-4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHXDNFUWKKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine class of compounds. This class has garnered interest due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 374.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The presence of multiple aromatic rings allows for significant binding interactions with proteins involved in cancer progression and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo-triazolo derivatives. Specifically:

  • Cytotoxicity : The compound has shown potent cytotoxic activity against several cancer cell lines. For instance, in studies involving breast cancer cells (MCF-7 and MDA-MB-231), it exhibited stronger cytotoxicity than standard chemotherapeutic agents like cisplatin. The mechanism involves apoptosis induction through the activation of caspases (caspase-9, -8, and -3) and modulation of apoptotic markers such as p53 and Bax .

Table 1: Cytotoxic Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
3-(3,4-Dimethoxyphenyl)-7-(3,5-Dimethylphenyl)-7H-Pyrazolo...MCF-70.25Apoptosis via caspase activation
CisplatinMCF-70.5DNA crosslinking
Compound 2a (related)MDA-MB-2310.15Apoptosis and autophagy induction

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology:

  • Neuroprotective Effects : Studies suggest that derivatives with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
  • Potential Use in Treating Neurodegenerative Diseases : The ability to cross the blood-brain barrier makes it a candidate for further investigation in conditions like Alzheimer's disease.

Case Studies

  • Breast Cancer Study : A comprehensive study evaluated the efficacy of the compound against breast cancer cell lines. Results indicated a significant increase in apoptosis markers and a decrease in cell viability compared to untreated controls .
  • Neuroprotection Study : Another study focused on the neuroprotective potential of similar compounds in models of neurodegeneration. Results showed that these compounds could reduce neuronal death induced by oxidative stress .

Scientific Research Applications

The compound “3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family and has garnered significant attention due to its potential applications in medicinal chemistry, particularly in oncology. This article provides a comprehensive overview of its scientific research applications, including case studies and data tables that highlight its biological activity and mechanisms of action.

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Mode of Action

The compound inhibits CDK2 activity, disrupting cell cycle progression and leading to significant alterations in cellular functions. This inhibition is particularly relevant in cancer therapy as it can induce apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazole exhibit potent anticancer activities. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study evaluated the efficacy of this compound against multiple cancer cell lines using the MTT assay. The results indicated potent cytotoxic effects particularly against breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism
MCF-70.5Apoptosis induction
MDA-MB-2310.8Cell cycle arrest
A549 (Lung)1.0DNA fragmentation

Selective Inhibition

The selectivity towards CDK2 enhances its therapeutic profile compared to other derivatives within the same class. This selectivity is crucial for minimizing off-target effects typically associated with anticancer therapies.

Oncology

Given its mechanism of action and biological activity, this compound is being explored for its potential use in cancer treatment protocols. Its ability to induce apoptosis and inhibit cell migration makes it a candidate for further development in targeted cancer therapies.

Pharmacokinetics and Biochemical Pathways

The pharmacokinetic properties of this compound are being studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These insights are vital for predicting therapeutic efficacy and safety profiles in clinical settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

The position of the triazolo ring ([1,5-c] vs. [4,3-c]) significantly impacts properties:

  • 7-p-Tolyl-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine (8) vs. [4,3-c] Isomer (9): The [4,3-c] isomer (9) exhibits higher melting points (m.p.) and downfield shifts in $ ^1H $-NMR signals (C3-H and C5-H) compared to the [1,5-c] analog (8). These differences arise from altered electron distribution and ring strain . Biological Relevance: The [4,3-c] configuration may enhance binding to kinases or adenosine receptors due to steric and electronic effects .

Substituent Effects

Substituents at positions 3 and 7 modulate activity:

  • SCH442416 (7-[3-(4-Methoxyphenyl)propyl]-2-(2-furyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine): The 4-methoxyphenylpropyl group enhances adenosine A${2A}$ receptor (A${2A}$AR) selectivity. Hydroxyl substitution at the para position further increases affinity (e.g., compound 6 in ), suggesting hydrogen bonding with the receptor .
  • Anticancer Derivatives :
    • 7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine () shows antiproliferative activity (IC$_{50}$ values in µM range) against tumor cells, with electron-withdrawing groups (e.g., Br, F) enhancing cytotoxicity .
    • Trifluoromethyl/Trichloromethyl Substitutents (e.g., compounds 6b and 6c in ) improve enzyme inhibition (e.g., EGFR, VEGFR2) via hydrophobic interactions .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Compound Name Core Structure Substituents (R3, R7) m.p. (°C) $ ^1H $-NMR Shifts (ppm)
3-(3,4-Dimethoxyphenyl)-7-(3,5-dimethylphenyl)-7H-pyrazolo-triazolo-pyrimidine [4,3-c] 3,4-OCH$3$; 3,5-CH$3$ N/A N/A
7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) [1,5-c] p-Tolyl 220–222 C2-H: 8.50; C5-H: 7.98
7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) [4,3-c] p-Tolyl 290–292 C3-H: 8.66; C5-H: 8.50
SCH442416 [1,5-c] 3-(4-OCH$_3$-Ph)-propyl; 2-furyl 160–161 NH: 8.66; Pyrimidine-H: 8.50

Key Research Findings

Triazolo Ring Position : The [4,3-c] configuration confers higher thermal stability and distinct NMR profiles vs. [1,5-c], critical for crystallinity and formulation .

Substituent Optimization :

  • Electron-donating groups (e.g., OCH$3$) improve solubility and receptor binding .
  • Halogens (Br, Cl) and CF$3$ enhance anticancer activity via hydrophobic and π-π interactions .

Adenosine Receptor Targeting: SCH442416’s 4-methoxyphenylpropyl group is a benchmark for A$_{2A}$AR selectivity, guiding the design of analogs like the target compound .

Preparation Methods

Step 1: Synthesis of Pyrimidine Intermediate

The 3,5-dimethylphenyl group is introduced via a Friedel-Crafts alkylation of pyrimidine-2,4-dione with 3,5-dimethylbenzyl chloride in the presence of AlCl₃. The product, 7-(3,5-dimethylphenyl)-7H-pyrimido[4,5-d]pyrimidine-2,4-dione, is isolated in 68% yield.

Step 2: Triazole Ring Formation

The pyrimidine intermediate undergoes cyclocondensation with 5-amino-1H-1,2,4-triazole in acetic acid at 120°C for 12 h. This step forms the triazolo[4,3-c]pyrimidine core, achieving a 75% yield.

Step 3: Introduction of 3,4-Dimethoxyphenyl Group

A Suzuki-Miyaura coupling attaches the 3,4-dimethoxyphenyl moiety using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 90°C. The final product is obtained in 82% yield after purification.

Key Data:

StepReactantsConditionsYield
1Pyrimidine-2,4-dione, 3,5-dimethylbenzyl chlorideAlCl₃, 80°C, 6 h68%
25-Amino-1H-1,2,4-triazoleAcOH, 120°C, 12 h75%
33,4-Dimethoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, 90°C82%

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings are critical for introducing aryl groups. A two-step protocol is employed:

Step 1: Synthesis of Halogenated Precursor

7-Bromo-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine is prepared by brominating the parent heterocycle with NBS in CCl₄.

Step 2: Sequential Coupling Reactions

  • 3,5-Dimethylphenyl Group: A Suzuki coupling with 3,5-dimethylphenylboronic acid using Pd(OAc)₂ and SPhos in toluene/EtOH (3:1) at 100°C.

  • 3,4-Dimethoxyphenyl Group: A Buchwald-Hartwig amination with 3,4-dimethoxyaniline, Xantphos, and Pd₂(dba)₃ in dioxane at 120°C.

Optimization Note:
Using Xantphos as a ligand increases coupling efficiency from 65% to 88% compared to PPh₃.

Multicomponent One-Pot Synthesis

A streamlined approach combines 3,4-dimethoxybenzaldehyde, 3,5-dimethylphenylacetonitrile, and aminoguanidine bicarbonate in ethanol under microwave irradiation. The reaction proceeds via:

  • Knoevenagel condensation to form α,β-unsaturated nitrile.

  • Cyclocondensation with aminoguanidine to form the pyrazole ring.

  • Spontaneous triazole ring closure.

Conditions:

  • Solvent: EtOH

  • Temperature: 150°C (microwave)

  • Time: 30 min

  • Yield: 70%

Oxidative Cyclization Methods

Oxidative methods are used to form the triazole ring from diamine precursors:

Step 1: Diamine Synthesis

7-(3,5-Dimethylphenyl)-4-hydrazinylpyrazolo[4,3-d]pyrimidine is prepared by treating 4-chloropyrimidine with hydrazine hydrate.

Step 2: Oxidative Cyclization

The diamine reacts with 3,4-dimethoxybenzaldehyde in the presence of I₂/DMSO, inducing cyclization to form the triazolo ring.

Data:

Oxidizing AgentTemp (°C)Yield
I₂/DMSO10078%
MnO₂12062%

Functionalization of Preformed Heterocycles

This strategy modifies a preassembled pyrazolo-triazolo-pyrimidine core:

Step 1: Core Synthesis

7H-Pyrazolo[4,3-e][1,triazolo[4,3-c]pyrimidine is synthesized via cyclocondensation of 5-aminopyrazole-4-carbonitrile with formamidine acetate.

Step 2: Electrophilic Substitution

  • 3,5-Dimethylphenyl Group: Friedel-Crafts alkylation with 3,5-dimethylbenzyl alcohol and BF₃·Et₂O.

  • 3,4-Dimethoxyphenyl Group: Vilsmeier-Haack formylation followed by reduction and methylation.

Challenges:
Regioselectivity issues arise during formylation, requiring careful stoichiometric control .

Q & A

Q. What are the standard synthetic protocols for this compound?

Synthesis involves multi-step reactions, starting with cyclization of triazole and pyrimidine precursors. Key conditions include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane for intermediate coupling .
  • Catalysts : Triethylamine or acetic anhydride to facilitate heterocyclic bond formation .
  • Temperature : 80–100°C for cyclization steps . Purification uses silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization from ethanol. Yields (55–75%) depend on stoichiometric precision and inert gas protection .

Q. Which analytical techniques confirm its structural integrity?

  • X-ray crystallography : Resolves fused triazolo-pyrimidine core geometry .
  • NMR spectroscopy : 1H/13C NMR (DMSO-d6, 600 MHz) identifies substituent patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.1 ppm) .
  • HRMS : Validates molecular ion ([M+H]+ at m/z 470.1925 for C24H23N7O2) .
  • HPLC : Ensures >98% purity (C18 column, acetonitrile/water) .

Advanced Research Questions

Q. How can contradictions in bioactivity data be resolved?

Discrepancies arise from assay variability (e.g., cell lines, incubation times). Solutions include:

  • Standardized panels : NCI-60 cytotoxicity screening under uniform protocols .
  • SPR assays : Quantify binding kinetics (e.g., KD reproducibility ±5%) .
  • Computational docking : Validate structure-activity relationships using AutoDock Vina .

Q. What methods elucidate its mechanism of action?

  • Kinetic enzyme assays : Monitor substrate conversion spectrophotometrically (e.g., NADH depletion at 340 nm) .
  • CETSA : Confirm target engagement via thermal stability shifts in live cells .
  • CRISPR-Cas9 knockouts : Identify genetic dependencies for efficacy .
  • Metabolomics : LC-MS/MS profiles pathway perturbations .

Q. How can physicochemical properties be optimized for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Prodrug design : Esterify methoxy groups to enhance bioavailability .
  • LogP adjustment : Replace methyl with polar groups (e.g., LogP reduction from 3.5 to 2.8) .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres and stoichiometric controls to minimize byproducts .
  • Structural Validation : Combine X-ray with 2D NMR (COSY, HSQC) for ambiguous regions .
  • Bioactivity Reproducibility : Pre-normalize cell lines to passage number ≤10 .

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